(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
D-tagatopyranose is the pyranose form of D-tagatose.
Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes.
Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes.
Brand Name:
Vulcanchem
CAS No.:
87-81-0
VCID:
VC21112685
InChI:
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1
SMILES:
C(C(C(C(C(=O)CO)O)O)O)O
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
CAS No.: 87-81-0
Cat. No.: VC21112685
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-tagatopyranose is the pyranose form of D-tagatose. Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes. |
|---|---|
| CAS No. | 87-81-0 |
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 |
| Standard InChI Key | LKDRXBCSQODPBY-OEXCPVAWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O |
| SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
| Melting Point | 133-135 °C |
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